molecular formula C12H16ClN B1358263 4-Benzylidenepiperidine hydrochloride CAS No. 164650-63-9

4-Benzylidenepiperidine hydrochloride

Cat. No.: B1358263
CAS No.: 164650-63-9
M. Wt: 209.71 g/mol
InChI Key: GKHTYRZQRHFMIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Piperidine (B6355638) Derivatives in Modern Organic Synthesis and Heterocyclic Chemistry

The piperidine motif, a six-membered nitrogen-containing heterocycle, is one of the most important structural units in the field of organic chemistry. organic-chemistry.org Its prevalence is particularly notable in the pharmaceutical industry, where the piperidine ring is a core component in numerous approved drugs. ajchem-a.com Piperidine-containing compounds are central to the design of therapeutic agents across a wide spectrum of medical needs. organic-chemistry.org

The significance of piperidine derivatives stems from several key attributes:

Pharmacological Activity: The piperidine scaffold is a privileged structure in medicinal chemistry, frequently associated with a broad range of biological activities. These derivatives are integral to drugs targeting numerous conditions. ajchem-a.com

Synthetic Versatility: As a building block, piperidine and its derivatives are widely used in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals. nih.gov The ring can be functionalized through various reactions, such as N-acylation, N-alkylation, and reactions involving the carbon framework, allowing for the creation of diverse molecular architectures. researchgate.net

Chemical Reagents and Catalysts: Beyond their role as structural cores, piperidines are employed as solvents and bases in chemical reactions. researchgate.net Specific derivatives, like 2,2,6,6-tetramethylpiperidine, are valued as non-nucleophilic bases, while others are used to accelerate processes like rubber vulcanization. researchgate.net

The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a crucial objective in modern organic chemistry, with techniques such as hydrogenation of pyridines, intramolecular cyclization, and multicomponent reactions being actively researched and refined. organic-chemistry.orgajchem-a.com

Table 1: Pharmacological Applications of Piperidine Derivatives
Therapeutic AreaExamples/TargetsReference
Oncology (Anti-cancer)Monoacylglycerol lipase (B570770) (MAGL) inhibitors, agents targeting aggressive cancer cells. mdpi.com
Neuropsychiatry (Anti-psychotic)Serotonin (B10506) (5-HT) and dopamine (B1211576) receptor ligands for treating schizophrenia, depression, and anxiety. mdpi.com
Infectious Diseases (Anti-viral, Anti-parasitic)Compounds inhibiting viral replication; agents like febrifugine. ajchem-a.com
Pain Management (Analgesics)Opioid receptor modulators, including fentanyl analogues. researchgate.netgoogle.com
Neurodegenerative Diseases (Anti-Alzheimer)Acetylcholinesterase (AChE) inhibitors like Donepezil. nih.gov
Endocrinology5-alpha Reductase inhibitors. nih.gov

Overview of 4-Benzylidenepiperidine Hydrochloride as a Key Chemical Entity in Advanced Synthetic Strategies

This compound is a valuable intermediate in organic synthesis, primarily utilized for the construction of more complex 4-substituted piperidine structures. Its chemical architecture, featuring a reactive exocyclic double bond and a piperidine nitrogen, makes it a versatile precursor for a variety of chemical transformations.

The strategic importance of this compound lies in its ability to serve as a scaffold for creating derivatives with significant therapeutic potential. The N-benzyl piperidine motif, for which 4-benzylidenepiperidine can be a precursor after reduction, is frequently used by medicinal chemists to fine-tune the efficacy and physicochemical properties of drug candidates. nih.gov This structural unit can engage in crucial cation-π interactions with target proteins and allows for the optimization of stereochemistry, which can impact both potency and toxicity. nih.gov

Key synthetic applications of the 4-benzylidenepiperidine core include:

Catalytic Hydrogenation: The benzylidene double bond can be readily reduced through catalytic hydrogenation to yield 4-benzylpiperidine (B145979) derivatives. researchgate.netepo.org This transformation is a fundamental step in the synthesis of compounds where a flexible benzyl (B1604629) group at the 4-position is required, such as in the development of acetylcholinesterase inhibitors. nih.gov

Cross-Coupling Reactions: The related structure, 1-benzyl-4-piperidone, can be converted into intermediates for palladium-catalyzed cross-coupling reactions (like the Suzuki or Shapiro reactions) to synthesize 4-arylpiperidines. organic-chemistry.orgnih.govresearchgate.net The 4-benzylidenepiperidine scaffold provides a related pathway to access similarly substituted piperidine cores that are prevalent in medicinal chemistry.

Functional Group Interconversion: The exocyclic double bond serves as a handle for various chemical modifications, allowing for the introduction of diverse functional groups at the 4-position of the piperidine ring. This versatility is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

The utility of this scaffold is demonstrated in the synthesis of potent and selective enzyme inhibitors and receptor modulators. For instance, derivatives based on this core structure have been investigated as inhibitors of 5α-reductase and as ligands for opioid receptors. nih.govnih.gov The compound acts as a foundational piece from which intricate molecular architectures, such as those found in fentanyl analogs and menin inhibitors, can be constructed. researchgate.netchemicalbook.com

Table 2: Synthetic Utility of the 4-Benzylidenepiperidine Scaffold
Reaction TypeResulting StructurePotential Application AreaReference
Catalytic Hydrogenation4-BenzylpiperidinesAcetylcholinesterase inhibitors, neuroprotective agents. researchgate.netnih.gov
Modification and DerivatizationN-Substituted piperidine-4-(benzylidene-4-carboxylic acids)5-alpha Reductase inhibitors for endocrine disorders. nih.gov
Precursor to Cross-Coupling4-ArylpiperidinesLigands for CNS receptors, various therapeutic agents. nih.govresearchgate.net
Multi-step Synthesis IntermediateComplex substituted piperidines (e.g., Fentanyl analogues)Opioid receptor modulators for analgesia. researchgate.net
Scaffold for Bioactive MoleculesDiverse 4-substituted piperidinesDrug discovery, structure-activity relationship studies. nih.govnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzylidenepiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;/h1-5,10,13H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHTYRZQRHFMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594917
Record name 4-Benzylidenepiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164650-63-9
Record name 4-Benzylidenepiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 4 Benzylidenepiperidine Hydrochloride

Reactivity of the Exocyclic Benzylidene Moiety

The exocyclic double bond in the benzylidene group is a key site for chemical transformations, susceptible to both electrophilic and nucleophilic attacks.

Electrophilic and Nucleophilic Additions to the Carbon-Carbon Double Bond

The carbon-carbon double bond of the benzylidene group can undergo various addition reactions. One of the most common is catalytic hydrogenation, which reduces the double bond to a single bond, yielding a 4-benzylpiperidine (B145979) derivative. This transformation is typically achieved using precious metal catalysts such as palladium, platinum, or rhodium on a carbon support. researchgate.net The reaction conditions, including solvent, temperature, and catalyst loading, can influence the efficiency and rate of the hydrogenation. researchgate.net

While direct studies on electrophilic additions like halogenation or hydrohalogenation to 4-benzylidenepiperidine are not extensively detailed in readily available literature, the general principles of electrophilic addition to alkenes would apply. The electron-rich double bond would be susceptible to attack by electrophiles, leading to the formation of a carbocation intermediate, which would then be attacked by a nucleophile.

Nucleophilic additions, particularly Michael additions, are also conceivable, especially with appropriately substituted 4-benzylidenepiperidine derivatives. In a Michael reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl system. While 4-benzylidenepiperidine itself is not a classic Michael acceptor, derivatives with electron-withdrawing groups on the benzylidene ring could facilitate such reactions. nih.govntu.edu.sgnih.gov

Stereochemical Outcomes and Control in Additions to the Benzylidene Group

The addition of substituents across the exocyclic double bond can lead to the formation of new stereocenters. Controlling the stereochemical outcome of these reactions is a significant area of interest in synthetic chemistry. Asymmetric hydrogenation, for instance, can be employed to produce specific enantiomers of the resulting 4-benzylpiperidine derivative. This is often achieved by using chiral catalysts, such as those based on rhodium or iridium complexes with chiral phosphine (B1218219) ligands. amanote.comrsc.orgresearchgate.netchimia.ch

The stereoselectivity of the reduction can be influenced by the catalyst, solvent, and reaction conditions. For example, in the asymmetric hydrogenation of related systems, high diastereoselectivity and enantioselectivity have been achieved. amanote.comrsc.org While specific studies on the stereoselective additions to 4-benzylidenepiperidine are limited, the principles established for similar substrates would likely apply, allowing for the synthesis of stereochemically defined piperidine (B6355638) derivatives.

Chemical Transformations Involving the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a nucleophilic center and its reactivity is a cornerstone of the chemistry of this scaffold.

Alkylation and Acylation Reactions at the Piperidine Nitrogen

The secondary amine of the piperidine ring in 4-benzylidenepiperidine readily undergoes N-alkylation and N-acylation reactions. N-alkylation can be achieved by reacting the compound with alkyl halides, such as alkyl bromides or iodides, often in the presence of a base like potassium carbonate to neutralize the hydrogen halide formed during the reaction. whiterose.ac.ukresearchgate.net The choice of solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and the reaction temperature can be optimized to achieve good yields. whiterose.ac.ukresearchgate.net Reductive amination is another method for N-alkylation, involving the reaction with an aldehyde or ketone in the presence of a reducing agent. echemi.com

N-acylation is another important transformation, where an acyl group is introduced onto the piperidine nitrogen. This is typically carried out using acylating agents like acyl chlorides or acid anhydrides. google.com These reactions are often performed in the presence of a base to scavenge the acid byproduct. The resulting N-acyl derivatives are amides and exhibit different chemical and physical properties compared to the parent amine. The N-benzyl group in N-benzyl-4-piperidone, a related compound, can be introduced through such alkylation reactions, and this scaffold is a versatile intermediate in the synthesis of various piperidine-based compounds. google.com

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide (e.g., R-Br, R-I), Base (e.g., K2CO3), Solvent (e.g., ACN, DMF)N-Alkyl-4-benzylidenepiperidine
N-AcylationAcyl chloride (R-COCl) or Acid anhydride (B1165640) ((RCO)2O), BaseN-Acyl-4-benzylidenepiperidine

Protonation and Deprotonation Equilibria of the Hydrochloride Salt

4-Benzylidenepiperidine hydrochloride is a salt, meaning the piperidine nitrogen is protonated. In solution, an equilibrium exists between the protonated form (the piperidinium (B107235) ion) and the deprotonated free base form. The position of this equilibrium is dependent on the pH of the solution.

The pKa of the conjugate acid of piperidine is approximately 11.12. nih.govmasterorganicchemistry.com This indicates that piperidine is a relatively strong base. The pKa of this compound is expected to be in a similar range. At a pH below its pKa, the protonated form will predominate, while at a pH above its pKa, the deprotonated, free amine form will be the major species. This equilibrium is crucial for understanding its reactivity, as the nucleophilicity of the nitrogen is significantly reduced in its protonated state. For reactions such as N-alkylation and N-acylation to occur, the nitrogen must be in its deprotonated, nucleophilic form, which is why these reactions are typically carried out under basic conditions.

Ring Transformations and Rearrangements of the Piperidine Core

The piperidine ring is generally a stable six-membered heterocycle. However, under certain conditions, ring transformations and rearrangements can occur. While there is no specific literature detailing ring transformations of the 4-benzylidenepiperidine core itself, related piperidine derivatives can undergo such reactions.

For instance, ring expansion of smaller rings, like pyrrolidines, can lead to the formation of piperidines. mdpi.com Conversely, ring contraction of piperidines to form pyrrolidines has also been reported, although this is a less common transformation and often requires specific functional groups and reaction conditions. nih.gov A novel rearrangement of a piperidine ring has been documented in the literature, indicating that skeletal reorganization is possible under specific circumstances. acs.org These transformations often involve the formation of reactive intermediates and can be influenced by steric and electronic factors within the molecule.

Dehydrohalogenation Pathways in Halogenated Piperidine Derivatives

The dehydrohalogenation of halogenated piperidine derivatives represents a fundamental class of elimination reactions, typically proceeding through either an E1 (unimolecular elimination) or E2 (bimolecular elimination) pathway. The specific mechanism is influenced by several factors including the structure of the piperidine derivative, the nature of the leaving group (halogen), the strength of the base employed, and the reaction conditions. While direct experimental studies on the dehydrohalogenation of halogenated this compound are not extensively documented in the literature, the reactivity can be inferred from established principles of organic reaction mechanisms applied to similar cyclic amine structures.

For a hypothetical 4-halo-4-benzylpiperidine precursor, the elimination of a hydrogen halide (HX) would lead to the formation of 4-benzylidenepiperidine. The reaction is a β-elimination, where a proton from a carbon atom adjacent to the carbon bearing the halogen is removed by a base, followed by the expulsion of the halide ion and the formation of a double bond.

The E2 mechanism is a concerted, one-step process where the base abstracts a proton, and the leaving group departs simultaneously. This pathway is favored by strong, sterically hindered bases and a substrate conformation where the beta-hydrogen and the leaving group are in an anti-periplanar arrangement. This stereochemical requirement minimizes the energy of the transition state.

In contrast, the E1 mechanism is a two-step process. The first step involves the slow, rate-determining departure of the leaving group to form a carbocation intermediate. This is followed by the rapid removal of a proton from an adjacent carbon by a weak base to form the double bond. E1 reactions are favored by good ionizing solvents, weak bases, and substrates that can form stable carbocations. Given the potential for resonance stabilization from the benzyl (B1604629) group, a carbocation at the 4-position of the piperidine ring would exhibit some degree of stability, making an E1 pathway plausible under appropriate conditions.

The choice between E1 and E2 pathways can be manipulated by the reaction conditions. For instance, the use of a strong, non-nucleophilic base like potassium tert-butoxide would strongly favor the E2 mechanism. Conversely, solvolysis in a polar protic solvent like ethanol (B145695) with heating would favor an E1 pathway.

Factor Effect on E1 Pathway Effect on E2 Pathway Relevance to Halogenated 4-Benzylpiperidine
Base Strength Favored by weak bases (e.g., H₂O, ROH)Favored by strong bases (e.g., RO⁻, OH⁻)The choice of base is a critical determinant of the reaction pathway.
Substrate Structure Favored by tertiary > secondary halides due to carbocation stability.Favored by tertiary > secondary > primary halides.A 4-halo-4-benzylpiperidine would be a tertiary halide, favoring both E1 and E2.
Leaving Group Rate is dependent on leaving group ability (I > Br > Cl > F).Rate is dependent on leaving group ability (I > Br > Cl > F).A better leaving group will accelerate both E1 and E2 reactions.
Solvent Favored by polar protic solvents that stabilize the carbocation intermediate.Less sensitive to solvent polarity, but polar aprotic solvents can enhance base strength.Solvent choice can be used to direct the reaction towards a desired mechanism.
Temperature Higher temperatures favor elimination over substitution.Higher temperatures favor elimination over substitution.Heating is generally required for dehydrohalogenation reactions.

Intramolecular Cyclization and Rearrangement Mechanisms

The structure of this compound, featuring a nucleophilic nitrogen atom and an aromatic ring tethered to the piperidine core, presents opportunities for intramolecular cyclization and rearrangement reactions, particularly under acidic or thermal conditions. These reactions can lead to the formation of novel polycyclic and spirocyclic systems.

One plausible intramolecular reaction is a Friedel-Crafts-type cyclization. masterorganicchemistry.com Under strong acid catalysis, the exocyclic double bond of the benzylidene group can be protonated, generating a benzylic carbocation. This electrophilic center can then be attacked by the electron-rich phenyl ring, leading to the formation of a new carbon-carbon bond and the construction of a fused ring system. The regioselectivity of this electrophilic aromatic substitution would be governed by the directing effects of any substituents on the benzylidene ring. For an unsubstituted phenyl group, attack at the ortho position is sterically favored, which would lead to the formation of a tetracyclic benzo[f]isoquinoline derivative. nih.govresearchgate.net

The mechanism of this acid-catalyzed cyclization can be depicted as follows:

Protonation of the exocyclic double bond by a strong acid (e.g., polyphosphoric acid, sulfuric acid) to form a resonance-stabilized benzylic carbocation.

Intramolecular electrophilic attack of the carbocation on the ortho position of the phenyl ring, forming a six-membered ring and a new sigma complex intermediate.

Deprotonation of the sigma complex to restore aromaticity and yield the final cyclized product.

Another potential intramolecular transformation is the formation of spirocyclic structures. If the benzylidene group contains a suitable functional group, such as a nucleophile, intramolecular addition to the iminium ion (formed from the protonated piperidine nitrogen and the exocyclic double bond) could occur. Alternatively, rearrangement reactions could be initiated by the formation of a reactive intermediate, such as a carbocation, leading to the migration of alkyl or aryl groups.

The feasibility and outcome of these intramolecular reactions are highly dependent on the specific reaction conditions, including the nature of the catalyst, the temperature, and the presence of any substituents on the this compound molecule.

Reaction Type Key Intermediate Potential Product Required Conditions
Intramolecular Friedel-Crafts AlkylationBenzylic carbocationBenzo[f]isoquinoline derivativeStrong acid catalyst (e.g., PPA, H₂SO₄), heat
SpirocyclizationIminium ionSpirocyclic piperidineSubstrate with a pendant nucleophile, appropriate catalyst
Wagner-Meerwein RearrangementCarbocationRearranged piperidine skeletonAcidic conditions, formation of a less stable carbocation that can rearrange to a more stable one

Derivatization Strategies and Structural Diversification of 4 Benzylidenepiperidine Hydrochloride

Functionalization of the Aromatic Ring System in 4-Benzylidenepiperidine Derivatives

The aromatic ring of the 4-benzylidenepiperidine scaffold offers a prime location for introducing chemical diversity. Modifications to this ring can significantly influence the molecule's electronic properties, steric profile, and potential for hydrogen bonding, all of which are critical for molecular recognition by biological targets.

A variety of substituents can be introduced onto the phenyl ring to probe for favorable interactions. For instance, the synthesis of 4-benzyl piperidines, which are closely related to 4-benzylidenepiperidines, has been achieved using methods like the Suzuki coupling protocol. organic-chemistry.org This synthetic route is notable for its tolerance of a wide range of functional groups on the aromatic partner, allowing for the concise formation of diverse building blocks. organic-chemistry.org Research into related structures has shown that the aromatic moiety can be substituted with various groups, including phenyl-1,2,3-triazoles and N-phenyl-amides, to derive detailed structure-activity relationships. nih.gov The introduction of a methoxycarbonyl group onto the benzyl (B1604629) portion is another documented modification, yielding compounds such as ethyl 1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate.

These derivatization strategies allow for the systematic alteration of the aromatic ring to optimize biological activity. The table below summarizes examples of functional groups that can be introduced onto the aromatic ring system.

Modification SiteType of FunctionalizationExample SubstituentsSynthetic Protocol Example
Aromatic RingSubstitutionHalogens (Br, I), Triflate, Methoxycarbonyl, Phenyl-1,2,3-triazoleSuzuki Coupling

This table illustrates common derivatization strategies for the aromatic ring based on synthetic protocols tolerant of diverse functional groups.

Modifications and Substitutions on the Piperidine (B6355638) Ring Structure

The piperidine ring is a fundamental component of numerous pharmaceuticals and natural products. nih.govnih.gov Its non-planar, saturated structure provides a three-dimensional framework that can be strategically modified. Functionalization of the piperidine ring in 4-benzylidenepiperidine derivatives is a key strategy for altering the molecule's conformation, solubility, and interaction with biological targets. researchgate.net Modifications can occur at the ring's nitrogen atom or directly on its carbon atoms.

Direct functionalization of the carbon atoms within the piperidine ring allows for precise control over the spatial arrangement of substituents, which is critical for optimizing molecular shape and biological function. Advanced synthetic methods enable site-selective and stereoselective introduction of functional groups at the C2, C3, and C4 positions. nih.gov

One sophisticated approach involves rhodium-catalyzed C-H insertions, where the choice of catalyst and nitrogen-protecting group dictates the position of functionalization. nih.gov For example, using specific rhodium catalysts, arylacetate groups can be selectively introduced at the C2 or C4 positions of the piperidine ring. nih.gov

Furthermore, the piperidine ring can be modified with more complex, sterically demanding structures. In the development of P2Y14R antagonists, for instance, the piperidine ring of a parent compound was modified with bridged methylene (B1212753) groups, fused cyclopropanes, and bulkier systems like 2-azanorbornanes, nortropanes, and isoquinuclidines. nih.gov These modifications were designed to probe steric constraints within the receptor's binding pocket and to control the conformation of the piperidine ring. nih.gov

Position on Piperidine RingType of ModificationExample Substituents/StructuresMethodological Approach
C2, C4C-H FunctionalizationArylacetate groupsRhodium-catalyzed C-H insertion
VariousBridged Systems2-Azanorbornane, Nortropane, IsoquinuclidineSystematic chemical modification for conformational control
VariousAlkylationMethyl groupsStandard alkylation reactions

This table presents examples of modifications made directly to the carbon atoms of the piperidine ring.

A notable example is the use of a derivatization tag to improve the detection of organic acids by supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov In this method, compounds are derivatized with N-(4-aminophenyl)piperidine, a tag with high proton affinity. nih.gov This modification significantly enhances detection in positive ionization mode, which is often more sensitive than the negative mode typically required for underivatized acids. For several organic acids, this derivatization led to improvements in detection limits ranging from 25- to 2100-fold, demonstrating the power of chemical modification for analytical purposes. nih.gov This strategy provides a robust approach for analyzing compounds that are otherwise difficult to detect in their native form. nih.gov

Strategic Derivatization for Exploring Chemical Space and Scaffolding

The systematic derivatization of a core structure like 4-benzylidenepiperidine is a cornerstone of modern medicinal chemistry, aimed at exploring "chemical space". nih.gov This concept refers to the vast number of possible molecules that could be created. By generating a library of related but distinct derivatives, researchers can efficiently map out structure-activity relationships and identify compounds with improved properties.

The piperidine ring is an excellent scaffold for building 3D fragments because its saturated, non-flat nature provides significant shape diversity with only minor increases in molecular weight. nih.gov Moving from a flat aromatic ring (like pyridine) to a saturated heterocyclic ring (like piperidine) dramatically increases the number of possible isomers and conformations, an idea often termed "escape from flatland". nih.gov This expansion into three-dimensional space is crucial for creating molecules that can interact with the complex, 3D structures of biological targets like proteins and enzymes.

Scaffold hopping is another strategy where the core structure is chemically altered to create novel molecules that retain the key pharmacophoric features required for binding to the same biological target. This approach can lead to new intellectual property and compounds with improved pharmacokinetic or pharmacodynamic profiles. By using 4-benzylidenepiperidine as a starting scaffold, chemists can apply these derivatization strategies to create diverse libraries of compounds, thereby increasing the probability of discovering new and effective therapeutic agents.

Spectroscopic Characterization Techniques for 4 Benzylidenepiperidine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) spectra, a comprehensive picture of the molecular framework of 4-benzylidenepiperidine hydrochloride and its derivatives can be assembled.

¹H NMR Spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, specific proton signals are expected. The protons on the phenyl group typically appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The vinylic proton of the benzylidene group would resonate as a singlet or a finely coupled multiplet further downfield than typical aromatic protons due to its electronic environment. The protons on the piperidine (B6355638) ring would appear as multiplets in the aliphatic region. The presence of the hydrochloride salt would lead to a broad singlet for the N-H proton, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of this compound would show distinct signals for each unique carbon atom. The carbons of the phenyl ring would appear in the aromatic region (δ 120-140 ppm). The quaternary carbon of the benzylidene group and the carbon of the C=C double bond would have characteristic chemical shifts. The carbons of the piperidine ring would resonate in the aliphatic region (δ 20-60 ppm).

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This information is invaluable for confirming the assignment of signals in the ¹³C NMR spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 7.2 - 7.5 Multiplet
Vinylic-H 6.5 - 7.0 Singlet
Piperidine-H (α to N) 3.0 - 3.5 Multiplet
Piperidine-H (β, γ to N) 2.0 - 3.0 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Aromatic C-H 125 - 130
Aromatic C (quaternary) 135 - 140
Vinylic C-H 120 - 130
Vinylic C (quaternary) 130 - 140
Piperidine C (α to N) 45 - 55

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorption bands include:

N-H stretch: A broad and strong band in the region of 2400-3200 cm⁻¹ is characteristic of the ammonium (B1175870) salt (R₃N⁺-H).

C-H stretch (aromatic and vinylic): Sharp bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) correspond to the C-H stretching vibrations of the benzene (B151609) ring and the benzylidene group.

C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹ are due to the C-H stretching vibrations of the piperidine ring.

C=C stretch (aromatic and vinylic): Medium to weak absorptions in the 1600-1680 cm⁻¹ region are indicative of the carbon-carbon double bonds in the aromatic ring and the benzylidene moiety.

C-N stretch: This vibration typically appears in the fingerprint region, between 1000 and 1350 cm⁻¹.

Out-of-plane (OOP) bending for aromatic C-H: Strong bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

The NIST WebBook provides an IR spectrum for the related compound 4-benzylpiperidine (B145979), which can serve as a reference for the piperidine and benzyl (B1604629) group vibrations, though the absence of the double bond and the hydrochloride will lead to differences in the spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
N⁺-H Stretch (Ammonium Salt) 2400 - 3200 (broad)
Aromatic/Vinylic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
C=C Stretch 1600 - 1680

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.

In an EI mass spectrum, the molecule is expected to show a molecular ion peak ([M]⁺) corresponding to the free base (4-benzylidenepiperidine) after the loss of HCl. The fragmentation pattern would likely involve cleavage of the piperidine ring and the benzylidene group. Common fragmentation pathways for piperidine derivatives involve the loss of side chains and ring opening. nih.govscielo.br The tropylium (B1234903) ion (m/z 91) is a common and stable fragment originating from the benzyl group.

ESI-MS is a softer ionization technique and would likely show a prominent peak for the protonated molecule ([M+H]⁺) of the free base. Tandem mass spectrometry (MS/MS) experiments on this ion could then be used to induce fragmentation and elucidate structural details.

While a specific mass spectrum for this compound is not available, the mass spectrum of 4-benzylpiperidine from the NIST WebBook shows a molecular ion at m/z 175 and a base peak at m/z 91, corresponding to the tropylium ion. rsc.org A similar fragmentation pattern would be expected for the benzylidene derivative, with adjustments for the different molecular weight and the presence of the double bond.

Table 4: Expected Key Fragments in the Mass Spectrum of 4-Benzylidenepiperidine (Free Base)

m/z Proposed Fragment
173 [M]⁺ (Molecular Ion of 4-benzylidenepiperidine)
91 [C₇H₇]⁺ (Tropylium ion)

X-ray Crystallography for Solid-State Structural Determination

For this compound, a single-crystal X-ray diffraction study would reveal the exact geometry of the benzylidene and piperidine moieties. It would confirm the configuration of the double bond (E/Z isomerism) and the conformation of the piperidine ring, which typically adopts a chair conformation. nih.gov Furthermore, the crystal packing analysis would show the intermolecular interactions, such as hydrogen bonding involving the ammonium proton and the chloride anion, which govern the solid-state structure.

While a crystal structure for this compound is not found in the searched literature, studies on similar piperidine derivatives demonstrate the power of this technique in providing unambiguous structural proof. researchgate.net

Table 5: Illustrative Crystal Data Parameters Obtainable from X-ray Crystallography

Parameter Information Provided
Crystal System The symmetry of the crystal lattice
Space Group The symmetry elements within the unit cell
Unit Cell Dimensions The size and shape of the repeating unit
Bond Lengths The distances between bonded atoms
Bond Angles The angles between adjacent bonds

Computational Chemistry and Molecular Modeling Studies of 4 Benzylidenepiperidine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict a wide range of properties, including molecular orbital energies, charge distributions, and reactivity indices, which are crucial for understanding the chemical behavior of 4-Benzylidenepiperidine hydrochloride.

DFT studies on piperidine-containing molecules have demonstrated the utility of this approach in characterizing their electronic properties. researchgate.netresearchgate.net For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can be used to optimize the molecular geometry and compute key electronic parameters. nih.gov

A fundamental aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. scispace.com For instance, in a study of a piperidine (B6355638) derivative, the HOMO-LUMO energy gap was calculated to be 4.0319 eV. nih.gov

Table 1: Representative Data from DFT Calculations on Piperidine Derivatives

ParameterDescriptionTypical Values for Piperidine Scaffolds
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-9.0 to -5.0 eV scispace.com
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-5.5 to 0.0 eV scispace.com
HOMO-LUMO Gap (ΔE) Difference in energy between HOMO and LUMO; indicates chemical stability and reactivity.3.5 to 5.0 eV nih.govscispace.com
Dipole Moment Measure of the net molecular polarity.5.0 to 7.5 Debye researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility, stability, and interactions with its environment, such as solvent molecules or biological macromolecules. researchgate.net

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. The benzylidene substituent and the protonated nitrogen atom will influence the preferred conformation and the dynamics of conformational changes. By simulating the molecule's trajectory over nanoseconds, it is possible to identify the most populated conformational states and the energy barriers between them. mdpi.com

A key aspect of MD simulations is the analysis of intermolecular interactions. When simulating this compound in a solvent, such as water, the simulations can reveal the formation and dynamics of hydrogen bonds between the protonated amine and water molecules, as well as hydrophobic interactions involving the benzylidene group. nih.gov These interactions are crucial for understanding the solubility and behavior of the compound in solution. In the context of drug design, MD simulations can be used to model the interaction of this compound with a biological target, providing insights into the binding mode and the key residues involved in the interaction. mdpi.com The stability of such a complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the course of the simulation. nih.gov

Table 2: Key Analyses in Molecular Dynamics Simulations of Piperidine Derivatives

AnalysisDescriptionInsights Gained
Root-Mean-Square Deviation (RMSD) Measures the average distance between the atoms of the molecule in different conformations over time.Provides information on the stability of the molecule's conformation. nih.gov
Radius of Gyration (Rg) A measure of the compactness of the molecule's structure.Indicates conformational changes and unfolding/folding events.
Hydrogen Bond Analysis Identifies and quantifies the formation and lifetime of hydrogen bonds.Elucidates intermolecular interactions with solvent or binding partners. nih.gov
Interaction Energy Calculation Computes the energy of interaction between the molecule and its surroundings.Quantifies the strength of binding to a target molecule.

Computational Analysis of Structure-Reactivity and Conformational Preferences in Piperidine Scaffolds

The piperidine scaffold is a common motif in many biologically active compounds, and its conformational preferences play a significant role in determining its biological activity. thieme-connect.comresearchgate.net Computational methods are widely used to study the structure-reactivity relationships and conformational preferences of substituted piperidines. acs.org

The conformational equilibrium of the piperidine ring is influenced by the nature and position of its substituents. For instance, the preference for a substituent to occupy an axial or equatorial position is governed by a combination of steric and electronic effects. nih.govresearchgate.net Computational studies on fluorinated piperidines have shown that electrostatic interactions and hyperconjugation can lead to a preference for the axial conformation, which is counterintuitive based on steric considerations alone. researchgate.net For this compound, the exocyclic double bond at the 4-position will flatten the ring in its vicinity, and the protonated nitrogen will also influence the ring's geometry.

Quantum mechanical calculations can be used to determine the relative energies of different conformers and thus predict the most stable conformation. acs.org These calculations often agree well with experimental data from techniques like NMR spectroscopy. researchgate.net By systematically varying the substituents on the piperidine ring and calculating the resulting conformational preferences, it is possible to establish structure-activity relationships that can guide the design of new molecules with desired properties.

Table 3: Factors Influencing Conformational Preferences in Piperidine Scaffolds

FactorDescriptionEffect on Conformation
Steric Hindrance Repulsive interactions between bulky substituents.Generally favors equatorial positioning of large groups. researchgate.net
Electronic Effects Influence of electron-withdrawing or -donating groups on the ring's electronic structure.Can stabilize axial conformations through hyperconjugation or electrostatic interactions. nih.govresearchgate.net
Hydrogen Bonding Intramolecular or intermolecular hydrogen bonds involving substituents.Can lock the molecule into a specific conformation. nih.gov
Solvation Effects Interaction of the molecule with the surrounding solvent.The polarity of the solvent can influence the conformational equilibrium. nih.gov

Reaction Pathway Analysis and Transition State Investigations Through Computational Methods

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the identification of reaction pathways and the characterization of transition states. For reactions involving this compound, these methods can offer a detailed understanding of the reaction kinetics and thermodynamics.

DFT calculations are commonly employed to map out the potential energy surface of a reaction. This involves calculating the energies of the reactants, products, and any intermediates and transition states that connect them. The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. By locating the transition state structure and calculating its energy, it is possible to determine the activation energy of the reaction, which is directly related to the reaction rate.

For example, in a study of the functionalization of N-alkyl piperidines, DFT calculations were used to analyze the transition states of the reaction, providing a theoretical basis for the observed selectivity. acs.org Similarly, for reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods can be used to explore different possible reaction mechanisms. This can help in optimizing reaction conditions to favor the desired product and minimize the formation of byproducts. The insights gained from these computational investigations can be invaluable for the rational design of synthetic routes and for understanding the reactivity of this compound in various chemical transformations.

Table 4: Computational Parameters for Reaction Pathway Analysis

ParameterDescriptionSignificance
Activation Energy (Ea) The energy difference between the reactants and the transition state.Determines the rate of the reaction; a lower Ea corresponds to a faster reaction.
Reaction Energy (ΔErxn) The energy difference between the products and the reactants.Indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy).
Transition State Geometry The molecular structure at the highest point of the reaction pathway.Provides insights into the mechanism of bond breaking and formation.
Imaginary Frequency A vibrational mode with a negative frequency, characteristic of a transition state.Confirms that the located stationary point is a true transition state.

4 Benzylidenepiperidine Hydrochloride As a Versatile Synthetic Building Block and Privileged Scaffold

Application in the Construction of Complex Molecular Architectures and Heterocyclic Systems

4-Benzylidenepiperidine hydrochloride serves as a valuable and versatile starting material in the synthesis of intricate molecular structures, particularly spirocyclic heterocyclic systems. The exocyclic double bond of the benzylidene group provides a reactive site for various cycloaddition reactions, enabling the construction of complex polycyclic frameworks from a relatively simple precursor.

One of the most powerful applications of 4-benzylidenepiperidine is in 1,3-dipolar cycloaddition reactions. wikipedia.orgorganic-chemistry.org This type of reaction involves the addition of a 1,3-dipole, such as an azomethine ylide, to the double bond (the dipolarophile) of the 4-benzylidenepiperidine scaffold. This concerted pericyclic reaction allows for the stereospecific formation of five-membered heterocyclic rings fused at the C4 position of the piperidine (B6355638) ring, creating a spiro center. For instance, the reaction of an isatin-derived azomethine ylide with a 4-benzylidenepiperidine derivative can yield complex spiropyrrolidine-oxindole structures, which are core motifs in numerous natural alkaloids and pharmaceutically active compounds. beilstein-journals.orgmdpi.com The regioselectivity of these cycloadditions can often be controlled by the choice of substrates, solvents, or additives, providing access to a diverse range of structural isomers. beilstein-journals.org

Multicomponent reactions (MCRs) further highlight the utility of piperidine-based scaffolds in generating molecular complexity in a single step. By combining three or more reactants, MCRs can rapidly build elaborate heterocyclic systems. Precursors like 4-piperidones, which are closely related to 4-benzylidenepiperidine, are frequently used in MCRs to synthesize diverse libraries of spiro-heterocycles. nih.govtandfonline.com These reactions often proceed with high atom economy and efficiency, making them ideal for the rapid exploration of chemical space. nih.gov

The following table summarizes representative cycloaddition reactions utilizing the exocyclic double bond, a key feature of 4-benzylidenepiperidine, for the synthesis of spiro-heterocycles.

Dipole/DieneDipolarophile/DienophileHeterocyclic ProductReaction Type
Azomethine Ylide4-BenzylidenepiperidineSpiro[piperidine-4,2'-pyrrolidine]1,3-Dipolar Cycloaddition
Nitrone4-BenzylidenepiperidineSpiro[piperidine-4,5'-isoxazolidine]1,3-Dipolar Cycloaddition
Diazadiene4-BenzylidenepiperidineSpiro[piperidine-4,X'-dihydropyrimidine][4+2] Cycloaddition

Role in the Synthesis of Advanced Functional Materials

The 4-benzylidenepiperidine moiety is not only a building block for discrete molecules but also a component in the design of advanced functional materials. Its incorporation into polymer chains can impart specific and desirable properties to the resulting material.

A significant application lies in the development of photostabilizers for synthetic polymers. Many piperidine derivatives fall under the category of Hindered Amine Light Stabilizers (HALS). These compounds are highly efficient at protecting polymers like polypropylene (B1209903) and polyethylene (B3416737) from degradation caused by exposure to UV light. The mechanism of HALS involves a catalytic cycle where the piperidine nitrogen is oxidized to a nitroxyl (B88944) radical, which then traps the free radicals generated within the polymer during photo-oxidation, preventing further degradation. By incorporating a 4-benzylidenepiperidine-like structure into a polymerizable monomer, it is possible to create self-stabilized polymers with enhanced durability and lifespan. researchgate.net

Furthermore, polymers containing the piperidine moiety have been synthesized to create materials with stimuli-responsive properties. For example, temperature-responsive polymers have been developed using monomers derived from piperidine carboxamide. nih.gov These polymers exhibit either an upper critical solution temperature (UCST) or a lower critical solution temperature (LCST), meaning their solubility in a solvent (often water) changes drastically at a specific temperature. This behavior is driven by changes in intermolecular interactions, such as hydrogen bonding, involving the piperidine carboxamide groups. nih.gov Such "smart" polymers have potential applications in areas like controlled drug delivery, bio-sensing, and smart coatings.

Material TypeFunctional MoietyKey PropertyPotential Application
Photostabilized PolymerHindered PiperidineUV ResistanceOutdoor plastics, coatings
"Smart" PolymerPiperidine CarboxamideThermo-responsiveness (UCST/LCST)Drug delivery, biosensors

Utilization as a Privileged Scaffold in Ligand Design and Exploration of Chemical Diversity

The N-benzylpiperidine framework, of which 4-benzylidenepiperidine is a key derivative, is recognized as a "privileged scaffold" in medicinal chemistry. A privileged scaffold is a molecular core structure that is capable of binding to multiple biological targets with high affinity, making it a fertile starting point for drug discovery. researchgate.net This scaffold is particularly prominent in the design of ligands for G-protein coupled receptors (GPCRs), which represent one of the largest and most important families of drug targets. nih.gov

The N-benzylpiperidine core is found in numerous potent and selective ligands for various receptors, including dopamine (B1211576) transporters (DAT), serotonin (B10506) transporters (SERT), norepinephrine (B1679862) transporters (NET), and sigma (σ) receptors. researchgate.netnih.govresearchgate.net Structure-activity relationship (SAR) studies have demonstrated that modifications to both the benzyl (B1604629) and piperidine portions of the scaffold can profoundly influence binding affinity and selectivity. For example, substituting the benzyl ring with electron-withdrawing groups can enhance affinity for the dopamine transporter. nih.gov

The versatility of the 4-benzylidenepiperidine scaffold makes it an ideal platform for combinatorial chemistry and the generation of compound libraries to explore chemical diversity. nih.govnih.gov By systematically varying the substituents on the aromatic ring or modifying the piperidine nitrogen, large libraries of analogues can be synthesized and screened for activity against a panel of biological targets. numberanalytics.com This approach accelerates the hit-to-lead optimization process in drug discovery, allowing for the rapid identification of compounds with desired pharmacological profiles. nih.gov

The table below illustrates how systematic modifications to the N-benzylpiperidine scaffold can be used to tune receptor selectivity.

Scaffold ModificationTarget Receptor(s)Effect on ActivityReference
Electron-withdrawing group on N-benzyl ringDopamine Transporter (DAT)Increased binding affinity nih.gov
Phenylalkyl groups on piperidine nitrogenSerotonin Transporter (SERT)Modest improvement in activity nih.gov
Systematic variation of aralkyl moietySigma-1 (σ1) and Sigma-2 (σ2) ReceptorsTunable affinity and selectivity researchgate.net

Catalytic Applications and Design of Catalytic Systems Incorporating the 4-Benzylidenepiperidine Moiety

The 4-benzylidenepiperidine structure holds significant potential for the development of novel catalytic systems, both in organocatalysis and in transition metal catalysis. The inherent features of the molecule—a basic nitrogen atom and a modifiable benzylidene group—provide handles for catalyst design.

In the realm of transition metal catalysis, the piperidine nitrogen can act as a strong σ-donor ligand to coordinate with a variety of metal centers, such as ruthenium, rhodium, copper, or zinc. sci-hub.seresearchgate.net Metal complexes featuring piperidine-based ligands have been successfully employed as catalysts in reactions like hydrogenation. sci-hub.seresearchgate.net The benzylidene portion of the 4-benzylidenepiperidine molecule offers a site for introducing steric bulk or electronic-donating/withdrawing groups. These modifications can tune the coordination environment around the metal center, thereby influencing the catalyst's activity, selectivity, and stability.

Furthermore, the 4-benzylidenepiperidine scaffold is a candidate for designing bifunctional catalysts. In these systems, both the metal center and the ligand actively participate in the catalytic cycle. For example, in a concept known as metal-ligand cooperation, the N-H bond of a coordinated piperidine ligand can be involved in the heterolytic cleavage of dihydrogen, a key step in many hydrogenation reactions. sci-hub.seresearchgate.net

The structure also lends itself to the design of organocatalysts. Chiral derivatives of related five-membered ring systems (pyrrolidines) are among the most successful organocatalysts for a wide range of asymmetric transformations. nih.gov By analogy, chiral 4-benzylidenepiperidine derivatives could be developed as Brønsted base or hydrogen-bond-donor catalysts. The rigid piperidine ring can provide a well-defined chiral environment to control the stereochemical outcome of a reaction.

Catalysis TypeRole of 4-Benzylidenepiperidine MoietyPotential Reactions
Transition Metal CatalysisLigand for metal center; platform for steric/electronic tuningAsymmetric Hydrogenation, Transfer Hydrogenation
Bifunctional CatalysisLigand and active participant in bond activation (e.g., H-H)Ketone/Imine Hydrogenation
OrganocatalysisChiral scaffold for Brønsted base or H-bond catalysisAldol (B89426) Reactions, Michael Additions

Emerging Research Directions and Future Outlook for 4 Benzylidenepiperidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for 4-Benzylidenepiperidine Hydrochloride

The synthesis of piperidine (B6355638) derivatives has traditionally involved multi-step processes that can be inefficient and environmentally burdensome. news-medical.net Consequently, a major thrust of current research is the development of novel synthetic strategies that are not only more efficient but also adhere to the principles of green chemistry. unibo.it

Recent breakthroughs include modular approaches that dramatically simplify the construction of complex piperidines. For instance, research from Scripps Research and Rice University has introduced a two-step process that combines biocatalytic C-H oxidation with radical cross-coupling. news-medical.net This method streamlines the synthesis of high-value piperidines, reducing processes that once took 7-17 steps down to just 2-5, while also avoiding the need for expensive and toxic precious metal catalysts like palladium. news-medical.net

Other innovative strategies focus on the direct functionalization of readily available starting materials. The dearomative functionalization of pyridines, for example, offers a direct route to highly decorated piperidine structures. researchgate.net Catalytic hydrogenation represents another key area of advancement. Methods using rhodium, palladium, iridium, and other transition metals have been developed for the stereoselective hydrogenation of pyridine (B92270) precursors to yield cis-substituted piperidines. nih.gov These modern catalytic systems often operate under milder conditions and offer high diastereoselectivity, representing a significant improvement over traditional methods. nih.gov

Synthetic Strategy Key Features Advantages Reference
Biocatalytic C-H Oxidation & Radical Cross-CouplingModular, two-step processReduces step count from 7-17 to 2-5; avoids precious metals news-medical.net
Dearomative FunctionalizationDirect functionalization of pyridinesProvides access to highly substituted piperidines researchgate.net
Catalytic Hydrogenation (Rh, Pd, Ir)Stereoselective reduction of pyridinesHigh diastereoselectivity; mild reaction conditions nih.gov
Suzuki Coupling ProtocolC-C bond formationTolerates a wide range of functional groups; versatile organic-chemistry.org

These methodologies are moving the field toward more sustainable and cost-effective production of this compound and its derivatives, making these valuable scaffolds more accessible for research and development.

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

While the fundamental reactivity of the 4-benzylidenepiperidine core is understood, researchers are actively exploring novel chemical transformations to access new chemical space. The exocyclic double bond and the secondary amine of the piperidine ring are primary sites for chemical modification.

Recent studies on related structures have revealed complex reaction cascades that can be harnessed for piperidine synthesis and functionalization. For example, intramolecular radical cyclization of 1,6-enynes has been used to create polysubstituted alkylidene piperidines through a complex cascade involving successive cyclizations and ring cleavage. nih.gov Similarly, reductive hydroamination/cyclization cascades of alkynes provide another pathway to the piperidine core via an acid-mediated process that generates an iminium ion intermediate. nih.gov

The synthesis of various N-substituted piperidine-4-(benzylidene-4-carboxylic acids) demonstrates the reactivity of the piperidine nitrogen, which can be functionalized with a wide range of moieties including benzoyl, benzyl (B1604629), and various alkyl and aryl groups. nih.gov These transformations are crucial for tuning the molecule's properties for specific applications. The development of multicomponent reactions, where three or more reactants combine in a single operation to form a product, is another frontier that promises to deliver highly complex and diverse piperidine derivatives in a highly efficient manner. nih.gov

Advancements in Spectroscopic and Computational Characterization Techniques for Piperidine Derivatives

The precise characterization of this compound and its analogues is fundamental to understanding their structure and function. A combination of advanced spectroscopic and computational techniques is essential for unambiguous structural elucidation.

Standard spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS), are routinely used to confirm the identity and purity of newly synthesized piperidine derivatives. nih.govresearchgate.net These techniques provide detailed information about the molecular framework, the connectivity of atoms, and the presence of specific functional groups. nih.gov

Technique Information Provided Reference
¹H-NMR & ¹³C-NMRDetailed information on the carbon-hydrogen framework and chemical environment of nuclei. nih.govresearchgate.netresearchgate.net
Infrared (IR) SpectroscopyIdentification of key functional groups (e.g., C=C, N-H). researchgate.net
Mass Spectrometry (MS)Determination of molecular weight and elemental composition. researchgate.net
Computational DockingPrediction of binding modes and key interactions with biological targets. nih.gov

Beyond experimental methods, computational chemistry has become an indispensable tool. Molecular docking studies, for example, can predict how piperidine-based ligands interact with biological targets such as enzymes or receptors. nih.gov These studies have identified crucial binding interactions, such as the formation of a salt bridge between the protonated piperidine nitrogen and acidic residues like glutamic acid (Glu172) in a protein's binding site. nih.gov Furthermore, computational models can elucidate π–cation interactions between the piperidine ring and aromatic residues like phenylalanine (Phe107), providing insights that guide the design of more potent and selective molecules. nih.gov

Strategic Design of Next-Generation Piperidine-Based Chemical Tools and Building Blocks

The piperidine scaffold is a "privileged" structure in medicinal chemistry due to its frequent appearance in approved drugs and its favorable physicochemical properties. lifechemicals.comresearchgate.net A key advantage of the saturated piperidine ring is its inherent three-dimensional (3D) character, which allows for the creation of molecules that can make more specific and effective interactions with biological targets compared to flat, aromatic compounds. lifechemicals.com

The strategic design of next-generation chemical tools focuses on leveraging this 3D nature. Researchers are creating libraries of piperidine-based building blocks and fragments for use in fragment-based drug discovery (FBDD). nih.gov The goal is to develop analogues that can advantageously alter key pharmacokinetic properties such as lipophilicity, metabolic stability, and aqueous solubility. researchgate.netenamine.net

Design strategies often involve:

Introducing Chirality: The creation of chiral piperidine scaffolds can enhance biological activity and selectivity while potentially improving pharmacokinetic profiles and reducing toxicity. researchgate.net

Scaffold Decoration: Systematically modifying the 4-benzylidenepiperidine core with different substituents on the benzylidene ring or the piperidine nitrogen allows for fine-tuning of the molecule's properties. nih.govnih.gov

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain similar biological activity but have improved properties.

Conformational Constraint: Introducing features that lock the molecule into a specific 3D shape to optimize its fit within a protein binding pocket.

By creating diverse libraries of these advanced building blocks, chemists can more rapidly explore chemical space and identify lead compounds for new therapeutics. enamine.net This forward-looking approach ensures that the 4-benzylidenepiperidine scaffold and its derivatives will continue to be a valuable resource in the development of future medicines and chemical probes.

Q & A

Q. What are the recommended safety protocols for handling 4-Benzylidenepiperidine hydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection in poorly ventilated areas .
  • Ventilation: Conduct experiments in fume hoods to avoid inhalation of vapors or aerosols .
  • First Aid: For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with flowing water for 10–15 minutes and consult an ophthalmologist .
  • Storage: Keep in airtight containers, away from oxidizers, and store in cool, dark conditions to prevent degradation .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

  • Schiff Base Formation: React piperidine derivatives with benzaldehyde analogs under acidic conditions (e.g., HCl catalysis) to form the imine bond. Purify via recrystallization in ethanol .
  • Reductive Amination: Use sodium borohydride (NaBH₄) in methanol to reduce intermediates, followed by hydrochloride salt formation .
  • Quality Control: Monitor reaction progress via thin-layer chromatography (TLC) and confirm product identity using NMR (¹H/¹³C) and mass spectrometry .

Q. What analytical techniques are suitable for characterizing the structural integrity of this compound?

Methodological Answer:

  • Chromatography: Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • Spectroscopy: Confirm structure via ¹H NMR (peaks at δ 7.2–7.4 ppm for benzyl protons; δ 3.5–4.0 ppm for piperidine-CH₂) and FT-IR (C=N stretch ~1640 cm⁻¹) .
  • Elemental Analysis: Verify chloride content via argentometric titration .

Advanced Research Questions

Q. How can researchers design experiments to assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Store samples at 40°C/75% relative humidity (ICH Q1A guidelines) for 6 months. Analyze degradation products using LC-MS .
  • Forced Degradation: Expose to UV light (photostability), acidic/alkaline hydrolysis, and oxidative stress (H₂O₂). Quantify degradation via peak area normalization in HPLC .
  • Crystallinity Monitoring: Use X-ray powder diffraction (XRPD) to detect polymorphic changes during storage .

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

Methodological Answer:

  • Solvent Screening: Compare yields in polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol). Lower byproduct formation is observed in ethanol due to reduced side reactions .
  • Catalyst Optimization: Test Lewis acids (e.g., ZnCl₂) to enhance imine formation efficiency. Use DOE (Design of Experiments) to identify optimal catalyst concentration .
  • Temperature Control: Maintain reactions at 0–5°C to suppress aldol condensation byproducts .

Q. What methodological approaches are recommended for resolving contradictions in reported toxicological data of piperidine derivatives?

Methodological Answer:

  • In Silico Modeling: Use QSAR (Quantitative Structure-Activity Relationship) tools like Toxtree to predict acute toxicity based on structural alerts (e.g., amine reactivity) .
  • In Vitro Assays: Perform MTT assays on HepG2 cells to measure cytotoxicity (IC₅₀). Compare results with structurally similar compounds (e.g., 4-benzylpiperidine) to validate trends .
  • Meta-Analysis: Systematically review literature using PRISMA guidelines, focusing on studies with standardized OECD test protocols to eliminate methodological variability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported ecotoxicological data for this compound?

Methodological Answer:

  • Standardized Testing: Conduct OECD 201 (algae growth inhibition) and OECD 202 (daphnia immobilization) tests under identical conditions (pH 7, 20°C) to ensure comparability .
  • Matrix Effects: Analyze environmental samples (e.g., river water) spiked with the compound to assess bioavailability differences versus pure lab solutions .
  • Sensitivity Analysis: Use probabilistic models to quantify uncertainty in LC₅₀ values derived from conflicting studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.